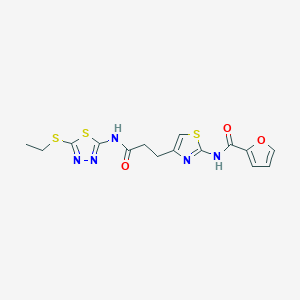![molecular formula C9H9N3O2 B2823704 Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate CAS No. 1422205-93-3](/img/structure/B2823704.png)
Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate
Übersicht
Beschreibung
“Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate” is a chemical compound with the CAS Number: 1422205-93-3 and a molecular weight of 191.19 . It is a solid substance .
Synthesis Analysis
Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It was first synthesized by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: C9H9N3O2 . The InChI Code for this compound is 1S/C9H9N3O2/c1-14-9(13)6-2-5(10)3-7-8(6)12-4-11-7/h2-4H,10H2,1H3,(H,11,12) .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 191.19 .Wissenschaftliche Forschungsanwendungen
Efficient Synthesis and Drug Discovery
- Benzo[d]thiazole derivatives, including structures similar to Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate, have been synthesized for use as building blocks in drug discovery. These compounds offer possibilities for thorough exploration of chemical space around chosen molecular targets due to their versatility in being substituted at multiple positions (Durcik et al., 2020).
Antiviral Agents
- Imidazole derivatives structurally related to this compound have been designed and synthesized for testing as antirhinovirus agents. These compounds showcase the potential of imidazole derivatives in the development of new antiviral drugs (Hamdouchi et al., 1999).
Corrosion Inhibition
- Amino acid compounds, including benzo[d]imidazole derivatives, have been studied as corrosion inhibitors for metals, demonstrating their application in extending the lifespan of metals in corrosive environments (Yadav et al., 2015).
Amino Acid Mimetics
- Research into the synthesis of trisubstituted imidazoles for application as amino acid mimetics with a C-terminal imidazole shows the role of such compounds in medicinal chemistry, particularly in the development of peptide mimetics (Zaman et al., 2005).
Methylglyoxal in Food and Organisms
- Methylglyoxal, a reactive alpha-oxoaldehyde that forms in organisms and is found in food, demonstrates the biological significance of reactive compounds and their effects on health. Studies into such compounds help understand their roles in diseases and food chemistry (Nemet et al., 2006).
Sustainable Chemistry
- The use of 1,1′-Carbonyldiimidazole in mechanochemical synthesis for eco-friendly production of carbamates illustrates the application of imidazole derivatives in green chemistry and sustainable manufacturing processes (Lanzillotto et al., 2015).
Anticancer Research
- Imidazole derivatives have been explored for their anticancer properties, indicating the potential of this compound related compounds in the development of new oncological therapies. This includes investigations into the metabolic formation and biological activities of such compounds (Kashiyama et al., 1999).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 6-amino-1H-benzimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)6-2-5(10)3-7-8(6)12-4-11-7/h2-4H,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYQMISKWTUVMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)N)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione](/img/structure/B2823624.png)

![5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/no-structure.png)



![2-(Allylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2823637.png)




![Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate](/img/structure/B2823642.png)

